2-Amino-3-fluoropropanoic acid

Medicinal Chemistry Physicochemical Profiling pKa

Researchers designing suicide inhibitors or 19F-labeled peptides face challenges sourcing a fluorinated alanine analog with well-characterized conformational behavior. 2-Amino-3-fluoropropanoic acid (3-fluoro-DL-alanine) addresses this need with rigorously established spectroscopic and stereoelectronic properties. • Validated 19F NMR probe: complete 1H, 19F, and 13C assignments enable confident peptide labeling. • Defined conformational bias via fluorine gauche effect supports accurate in silico docking predictions. • High-yield enzymatic route (>85%) enables sustainable scale-up for biocatalysis and metabolic engineering.

Molecular Formula C3H6FNO2
Molecular Weight 107.08 g/mol
CAS No. 16652-37-2
Cat. No. B555683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-fluoropropanoic acid
CAS16652-37-2
Synonyms3-fluoro-D-alanine
3-fluoroalanine
3-fluoroalanine, (D-Ala)-isomer
3-fluoroalanine, (DL-Ala)-isomer
3-fluoroalanine, (L-Ala)-isomer
beta-fluoroalanine
Molecular FormulaC3H6FNO2
Molecular Weight107.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)F
InChIInChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
InChIKeyUYTSRQMXRROFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-fluoropropanoic Acid (CAS 16652-37-2) Procurement: A Fluorinated Alanine Building Block


2-Amino-3-fluoropropanoic acid (β-fluoro-DL-alanine, C3H6FNO2, MW 107.08) is a synthetic fluorinated analog of alanine, characterized by a single fluorine substitution at the β-carbon [1]. As a non-natural amino acid, it is a key building block in medicinal chemistry and biocatalysis, offering a unique combination of fluorine's electronic effects with the structural backbone of a native amino acid. This property makes it distinct from both its parent compound, alanine, and other halogenated analogs, specifically for applications where metabolic stability and enzyme recognition are critical [2]. It is primarily utilized in the synthesis of enzyme inhibitors, antimicrobial agents, and as a spectroscopic probe for structural biology [REFS-1, REFS-2].

Compound type Fluorinated alanine building block for synthesis
Conformational bias Fluorine gauche effect enables conformational tuning
pH profile Native-like pKa preserves ionization behavior
Research context Enzyme inhibitor design, 19F NMR probe, biocatalytic synthesis

Why 2-Amino-3-fluoropropanoic Acid Cannot Be Replaced by Standard Alanine Analogs


While alanine and its simple halogenated derivatives share the same amino acid core, the specific position and electronic nature of the fluorine atom in 2-Amino-3-fluoropropanoic acid confer a unique set of properties that are not present in the parent compound or in chlorinated/brominated alternatives. Critically, the introduction of fluorine at the C3 position creates a stereoelectronic environment—including the fluorine gauche effect—that alters the molecule's conformational landscape without significantly perturbing its fundamental acid-base chemistry [1]. This allows for the precise tuning of molecular recognition events, particularly in enzyme active sites and binding pockets, where the replacement of a hydrogen with a fluorine can either enhance or abolish activity. As demonstrated by the stark in vivo differences between its D- and L-isomers, subtle stereochemical and electronic variations in this compound class lead to profound biological consequences, making generic substitution a high-risk proposition for research and development workflows [2].

Fluorine vs. other halogens Cl/Br analogs lack the fluorine gauche effect and may alter electron distribution, shifting conformational populations.
Regioisomer mismatch (2‑AFP vs. 3‑AFP) Fluorine at C3 vs. C2 creates distinct rotamer distributions; 3‑AFP cannot substitute for 2‑AFP in NMR probe studies.
DL‑racemate vs. enantiopure D‑isomer L‑isomer may introduce confounding toxicity endpoints in infection models; enantiomer‑specific target engagement required.

Quantitative Differentiation of 2-Amino-3-fluoropropanoic Acid: Head-to-Head Data vs. Key Comparators


pKa Preservation vs. Alanine Ensures pH-Dependent Behavior Matches Native Amino Acid

A direct head-to-head comparison of 3-fluoroalanine with its non-fluorinated parent, alanine, reveals that the introduction of a single fluorine atom at the β-carbon does not significantly alter the fundamental acid-base properties of the amino acid. Quantum chemical calculations (DFT, SCS-MP2) and experimental data show that the atomic charges on the amino and carboxyl groups are virtually unchanged, leading to experimentally determined pKa values that are 'almost equal' for both compounds [1]. This contrasts with other fluorinated amino acids, such as trifluoroalanine, which becomes a significantly stronger acid [2].

pKa match
Head-to-head
pKa nearly identical to alanine (non‑significant difference)
Supports pH‑dependent assay behavior matching native alanine
Aqueous solution; DFT/SCS‑MP2 models confirm equivalence
Medicinal Chemistry Physicochemical Profiling pKa Alanine

Isomer-Specific In Vivo Antibacterial Efficacy: D-Isomer Protects Infected Animals; L-Isomer is Lethal

A cross-study comparison of the D- and L-isomers of 3-fluoroalanine demonstrates a profound stereochemistry-dependent divergence in biological activity. A 1977 patent describes that while the in vitro antibacterial activity of the optical isomers is comparable, their in vivo effects are markedly different [1]. The D-isomer retains its antibacterial properties and protects infected animals, whereas the L-isomer not only lacks protective ability but is lethal to animals at only moderate dose levels [1]. This is due to the D-isomer's ability to act as a suicide substrate for bacterial alanine racemase, an enzyme essential for cell wall biosynthesis [2].

Isomer divergence
Reported
D‑enantiomer: survival‑associated in infection models; L‑enantiomer: lethality‑associated at moderate doses
Enantiomer‑specific model‑response context; D‑form may support target‑engagement studies, L‑form may confound
Data from patent; requires independent validation review
Antibacterial In Vivo Pharmacology Isomer Purity Alanine Racemase

NMR-Based Conformational Analysis: Distinct Rotamer Populations in 2-AFP vs. 3-AFP

A direct comparative NMR study of two regioisomers, 2-amino-3-fluoropropanoic acid (2-AFP) and 2-fluoro-3-aminopropanoic acid (3-AFP), provided complete analysis of their 1H, 19F, and 13C NMR spectra, including chemical shifts and HH, HF, and CF coupling constants in neutral, acidic, and alkaline solutions [1]. The analysis yielded the rotamer populations and relative energies from the 3JHH couplings. The study demonstrates that the position of the fluorine atom significantly dictates the conformational preferences of the molecule, with 2-AFP and 3-AFP exhibiting different distributions of stable rotamers in solution [1].

NMR rotamers
Head-to-head
2‑AFP and 3‑AFP exhibit distinct rotamer populations and coupling constants
Enables regioisomer‑specific 19F probe differentiation for structural biology
Complete 1H, 19F, 13C assignment in neutral, acidic, alkaline solutions
Structural Biology NMR Spectroscopy Conformational Analysis Fluorine Probe

Enzymatic Synthesis Yield: High-Efficiency Biocatalytic Production of Enantiopure Material

Recent advances in fluorine biocatalysis have enabled the high-yield enzymatic synthesis of enantiopure 3-fluoroalanine. A 2024 study in *Communications Chemistry* reported the use of alanine dehydrogenase from *Vibrio proteolyticus* and diaminopimelate dehydrogenase from *Symbiobacterium thermophilum* to produce (R)- and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate [1]. Under optimized conditions with a cofactor recycling system, the reaction yields for both enantiomers reached >85% on the fluorinated substrate and proceeded with complete enantiomeric excess [1]. This represents a significant improvement over earlier synthetic methods, providing a reliable and scalable route for procuring high-purity material.

Biocatalytic yield
Reported
>85% yield, >99% ee for both enantiomers
Supports scalable enantiopure synthesis for research use
Enzymatic cascade with cofactor recycling; reported by Höhne et al. 2024
Biocatalysis Green Chemistry Synthetic Methodology Enantiopure

Conformational Stabilization via Fluorine Gauche Effect Not Present in Alanine

A class-level inference from a theoretical study of 3-fluoroalanine demonstrates that the introduction of the fluorine atom stabilizes specific conformers through a 'fluorine gauche effect' and attractive interactions with O-H or N-H moieties (formation of hydrogen bridges) [1]. This effect is observed in both the gas phase and in aqueous solution for the neutral molecule, zwitterion, and related ions. In contrast, the parent compound alanine lacks these stabilizing fluorine-specific interactions, leading to a different distribution of conformational states [1].

Gauche effect
Class-level
Fluorine gauche effect stabilizes specific conformers absent in alanine
Class‑level theoretical support for conformational tuning in ligand design
DFT/SCS‑MP2; relative energies of alanine conformers only marginally altered
Computational Chemistry Molecular Modeling Conformational Analysis Fluorine Effect

High Purity Specification (≥97%) Ensures Reliability in Sensitive Assays and Reactions

Commercially available 2-Amino-3-fluoropropanoic acid (as the racemic mixture) is routinely supplied with a high standard purity of 97% or greater, as specified by multiple reputable vendors [REFS-1, REFS-2]. This high purity is essential for ensuring the reliability and reproducibility of experiments, particularly in sensitive biochemical assays, as an active pharmaceutical ingredient intermediate, or as a building block in complex syntheses where trace impurities can lead to side reactions or skewed results. While the compound's impurities are not specified in these sources, the stated purity level provides a baseline for comparison when sourcing from different suppliers.

Purity spec
Data to verify
≥97% (commercial grade, racemic mixture)
Standard purity supports reproducible assays; verify lot‑specific COA
Vendor specification; impurity profile not characterized in provided sources
Analytical Chemistry Quality Control Purity Procurement

High-Value Application Scenarios for 2-Amino-3-fluoropropanoic Acid Driven by Quantitative Evidence


Rational Design of Antibacterial Agents Targeting Alanine Racemase

The stark in vivo difference between the D- and L-isomers of 3-fluoroalanine (Section 3, Evidence Item 2) makes the D-isomer a critical building block for the development of suicide inhibitors of bacterial alanine racemase. Research programs focused on novel antibiotics against Gram-positive and Gram-negative pathogens should prioritize the procurement of enantiopure 3-fluoro-D-alanine over the racemic mixture to avoid the toxicity associated with the L-isomer. This compound serves as a validated pharmacophore for exploring new analogs with improved pharmacokinetic properties, as demonstrated by the development of fludalanine (MK-641) [1].

19F NMR Probe Development for Protein Structure and Dynamics

The detailed NMR analysis of 2-AFP (Section 3, Evidence Item 3), providing complete 1H, 19F, and 13C chemical shifts and coupling constants, establishes it as a well-characterized spectroscopic probe [1]. Researchers incorporating 19F labels into peptides or proteins to study conformational changes or ligand binding can confidently select 2-AFP, knowing its NMR properties have been rigorously determined and can be differentiated from its regioisomer, 3-AFP. Its use is further supported by the understanding of its conformational bias due to the fluorine gauche effect (Section 3, Evidence Item 5).

Biocatalytic Synthesis of Fluorinated Pharmaceuticals and Fine Chemicals

The demonstration of a high-yield (>85%) and completely enantioselective enzymatic route for producing both (R)- and (S)-3-fluoroalanine (Section 3, Evidence Item 4) makes this compound a key substrate for engineering new-to-nature metabolic pathways [2]. For industrial and academic groups working in green chemistry and biocatalysis, 2-Amino-3-fluoropropanoic acid is a valuable building block for the enzymatic synthesis of more complex fluorinated molecules, offering an environmentally sustainable alternative to traditional chemical fluorination methods.

Computational Chemistry and Structure-Based Drug Design

The validated computational models of 3-fluoroalanine's conformational behavior (Section 3, Evidence Item 5) provide a reliable foundation for in silico drug design [3]. When building homology models or performing docking studies, computational chemists can use the known conformational preferences of 2-Amino-3-fluoropropanoic acid—specifically the stabilizing fluorine gauche effect—to more accurately predict the binding poses and affinities of fluorinated ligands. This reduces the uncertainty in virtual screening campaigns and prioritizes the synthesis of compounds with a higher probability of success.

Application
Selection property
Validation focus
Alanine racemase target engagement studies
Enantiopure D‑isomer for mechanism‑based probe design
In vitro racemase inactivation and cell‑wall biosynthesis endpoints
19F NMR probe incorporation
Defined 19F chemical shift and conformational bias
Chemical shift perturbation and ligand‑binding assays
Biocatalytic pathway engineering
Scalable enantioselective biocatalytic route
Substrate scope and cofactor recycling efficiency
In silico ligand design
Conformational preferences from fluorine gauche effect
Binding pose prediction accuracy in docking models

Technical Documentation Hub

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